molecular formula C13H18O3 B13443699 alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol

Cat. No.: B13443699
M. Wt: 222.28 g/mol
InChI Key: VHXDPGVXSLNRPE-UHFFFAOYSA-N
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Description

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol: is a chemical compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . It is characterized by the presence of a cyclobutyloxy group attached to a methoxy-benzenemethanol structure. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol typically involves the reaction of 4-methoxybenzyl alcohol with cyclobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halides, Amines

Major Products Formed:

Scientific Research Applications

alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol is utilized in various fields of scientific research due to its versatile chemical properties:

Mechanism of Action

The mechanism of action of alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • alpha-[(Cyclopentyloxy)methyl]-4-methoxy-benzenemethanol
  • alpha-[(Cyclohexyloxy)methyl]-4-methoxy-benzenemethanol

Comparison: Compared to its analogs, alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol exhibits unique chemical properties due to the presence of the cyclobutyloxy group. This structural difference can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research applications .

Properties

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

2-cyclobutyloxy-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C13H18O3/c1-15-11-7-5-10(6-8-11)13(14)9-16-12-3-2-4-12/h5-8,12-14H,2-4,9H2,1H3

InChI Key

VHXDPGVXSLNRPE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(COC2CCC2)O

Origin of Product

United States

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